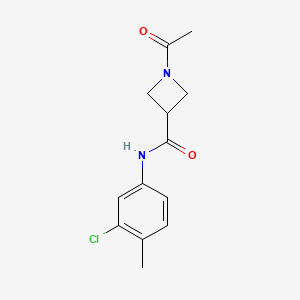
1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Prophylactic Efficacy of AChE Inhibitors
The compound , 1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide, shares structural similarities with cholinesterase inhibitors. A study by Lorke and Petroianu (2018) discussed the pretreatment efficacy of reversible Acetylcholinesterase (AChE) inhibitors against organophosphate exposure. Although the specific compound wasn't mentioned, it's relevant due to the structural similarity and the potential for AChE inhibitory activity. The study revealed that reversible AChE inhibitors like K-27 provided significant prophylactic efficacy against a broad range of organophosphates, suggesting a potential application for similar compounds in mitigating organophosphate toxicity (Lorke & Petroianu, 2018).
Potential in Stereoselective Synthesis
Philip et al. (2020) highlighted the utility of chiral sulfinamides, particularly tert-butanesulfinamide, in the stereoselective synthesis of N-heterocycles like azetidines. Given the structural relevance, this compound may have potential applications in the stereoselective synthesis of various structurally complex and therapeutically relevant compounds (Philip et al., 2020).
Involvement in Protein Turnover
Research by Kuhl et al. (1998) on N-methylhistidine (3-meH) acetylation in rats indicated the importance of N-acetylation in protein turnover and muscle catabolism. While the study didn't directly involve this compound, the involvement of N-acetylated compounds in biological processes like protein turnover underscores the potential significance of this compound in related biochemical pathways (Kuhl et al., 1998).
Mécanisme D'action
Orientations Futures
The future directions for research on “1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide” and similar azetidine derivatives could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by azetidine derivatives , these compounds may have potential applications in medicinal chemistry and drug discovery.
Propriétés
IUPAC Name |
1-acetyl-N-(3-chloro-4-methylphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8-3-4-11(5-12(8)14)15-13(18)10-6-16(7-10)9(2)17/h3-5,10H,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQUVWPLMMKHTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CN(C2)C(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

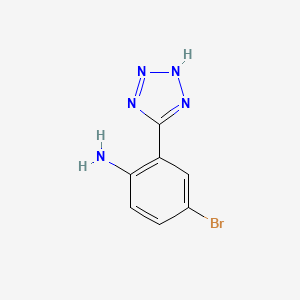

![2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine](/img/structure/B3002076.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3002078.png)
![7-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3002079.png)

![3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B3002082.png)
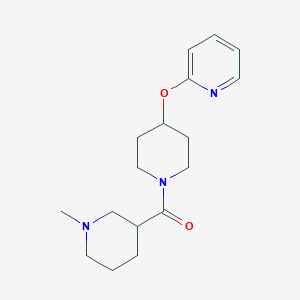
![4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-(4-methoxybenzyl)-1,3-oxazol-5-amine](/img/structure/B3002085.png)
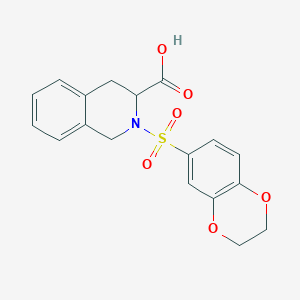
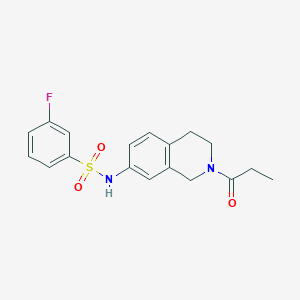
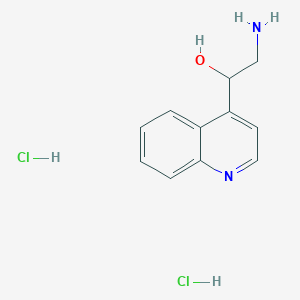
![6-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3002094.png)
